N-(4-ethylphenyl)-2,4-dimethoxybenzamide
Description
N-(4-ethylphenyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzoyl moiety and a 4-ethylphenyl group attached to the amide nitrogen. This compound is structurally characterized by its electron-donating methoxy groups at positions 2 and 4 of the benzene ring, which influence electronic distribution and solubility, and the ethyl substituent on the aniline moiety, which enhances lipophilicity.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)18-17(19)15-10-9-14(20-2)11-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
NZCKBDCRBKNZMA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between N-(4-ethylphenyl)-2,4-dimethoxybenzamide and related benzamide derivatives:
Spectral and Analytical Comparisons
- NMR Signatures : Methoxy groups in 2,4-dimethoxybenzamides consistently appear at δ 3.5–3.7 ppm in 1H NMR (e.g., δ 3.69 and 3.52 ppm in ). Aromatic protons in ethylphenyl or chlorophenyl derivatives resonate at δ 6.4–8.1 ppm, varying with substituent electronic effects.
- Mass Spectrometry : ESI-MS data for compound 39 (m/z 335.6) and benzothiazole derivatives (MW 421.30) highlight molecular weight differences critical for structural confirmation.
Hypothesized Structure-Activity Relationships (SAR)
- Methoxy Positioning : 2,4-Dimethoxy substitution may optimize hydrogen bonding compared to 3,4-dimethoxy isomers (e.g., ).
- Aniline Substituents: Ethyl groups enhance membrane permeability, while charged groups (e.g., aminoethyl in ) improve solubility but may reduce blood-brain barrier penetration.
- Heterocycles: Benzimidazole/benzothiazole derivatives likely target specific enzyme pockets via π-π interactions, contrasting with the ethylphenyl group’s role in nonpolar interactions.
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